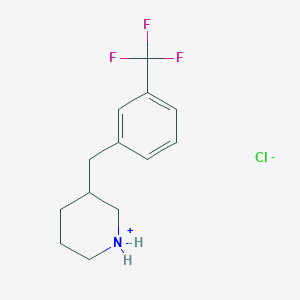

3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride

Beschreibung

3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride is a piperidine derivative characterized by a benzyl group substituted at the 3-position of the piperidine ring. The benzyl group bears a trifluoromethyl (-CF₃) substituent at the 3-position of its aromatic ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and chemical applications.

Eigenschaften

Molekularformel |

C13H17ClF3N |

|---|---|

Molekulargewicht |

279.73 g/mol |

IUPAC-Name |

3-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-ium;chloride |

InChI |

InChI=1S/C13H16F3N.ClH/c14-13(15,16)12-5-1-3-10(8-12)7-11-4-2-6-17-9-11;/h1,3,5,8,11,17H,2,4,6-7,9H2;1H |

InChI-Schlüssel |

VBZOXRPAYNGOHE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C[NH2+]C1)CC2=CC(=CC=C2)C(F)(F)F.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Nucleophilic Substitution Approach

The primary and most straightforward synthetic route to 3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride involves a nucleophilic substitution reaction between 3-trifluoromethylbenzyl chloride and piperidine. This method is widely cited and aligns with classical synthetic approaches for benzylpiperidine derivatives:

Step 1: Alkylation Reaction

3-trifluoromethylbenzyl chloride acts as an electrophilic benzylating agent. Piperidine, a nucleophilic secondary amine, attacks the benzyl chloride, resulting in the formation of 3-(3-trifluoromethyl-benzyl)piperidine.Step 2: Salt Formation

The free base 3-(3-trifluoromethyl-benzyl)piperidine is then converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility for further applications.

This method benefits from simplicity, relatively mild reaction conditions, and the availability of starting materials. It is the standard industrial and laboratory synthesis route as reflected in commercial chemical supplier data.

Comparative Summary of Preparation Methods

| Preparation Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Direct Nucleophilic Substitution | Reaction of 3-trifluoromethylbenzyl chloride with piperidine, followed by HCl salt formation | Simple, high yield, commercially established | Requires availability of benzyl chloride |

| Hydrolysis and Esterification Route | Hydrolysis of trifluoromethyl group, esterification, amination, salt formation | Allows diverse functionalization, useful for derivatives | Multi-step, requires strong acids and careful control |

| Grignard Reagent Pathway | Preparation of Grignard reagent, reaction with ethyleneimine, hydrolysis, salt formation | Versatile for complex derivatives | Sensitive reagents, more complex synthesis |

| Halogenation and Reduction Route | Halogenation of trifluoromethyl ketones, amination, reduction, hydrolysis, salt formation | Enables access to various intermediates | Multi-step, requires specialized reagents |

Research Findings and Notes

The direct nucleophilic substitution method is the most commonly employed and commercially viable for producing 3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride, as evidenced by chemical suppliers and research catalogs.

Patent literature emphasizes the chemical stability of the trifluoromethyl group during initial synthetic steps, allowing selective transformations on other parts of the molecule before hydrolysis or functionalization.

The hydrochloride salt form improves compound handling, storage, and biological testing due to enhanced solubility and stability.

While specific biological activity data for this compound is limited, structurally related benzylpiperidine derivatives have shown pharmacological potential, including dopamine receptor antagonism and antiviral properties, suggesting the importance of efficient synthetic access.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The benzyl position can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to form the corresponding benzyl alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl position can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride is primarily utilized in drug discovery and development. Its unique chemical structure allows it to act as a lead compound in the synthesis of various pharmacologically active agents. Research indicates that similar piperidine derivatives have been explored for their potential as analgesics, anti-inflammatory agents, and neuroprotective drugs.

Studies have shown that compounds with similar structures exhibit significant biological activities, including modulation of neurotransmitter systems. This suggests that 3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride may influence pathways relevant to pain management and neurological disorders .

Case Study 1: Analgesic Properties

A study investigated the analgesic effects of piperidine derivatives, highlighting the role of the trifluoromethyl group in enhancing potency. The compound was tested in animal models, showing promising results in reducing pain responses compared to standard analgesics .

Case Study 2: Neuropharmacological Effects

Research focused on the neuropharmacological profile of piperidine-based compounds indicated that they could serve as potential treatments for conditions like anxiety and depression. The modulation of serotonin and dopamine receptors was particularly noted, suggesting a mechanism by which these compounds exert their effects .

Wirkmechanismus

The mechanism of action of 3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. This can lead to modulation of enzyme activity or receptor binding, ultimately affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Position and Electronic Effects

Table 1: Key Structural Features of Piperidine Derivatives

Key Observations:

- Trifluoromethyl Position: The target compound (3-CF₃) differs from its 4-CF₃ isomer (CAS 193357-81-2) in the placement of the CF₃ group.

- Electronic Modifiers : Methoxy (-OCH₃) groups (e.g., in CAS 625454-24-2) are electron-donating, which may increase solubility but reduce metabolic resistance compared to electron-withdrawing CF₃ groups .

- Halogenation : Chlorine and fluorine substituents (e.g., in BF 2649 or 1289386-70-4) enhance lipophilicity and bioavailability. BF 2649’s 4-chlorophenyl group contributes to its high affinity for histamine H1 receptors .

Pharmacological Activity

- Paroxetine Hydrochloride : A clinically used SSRI, its benzodioxol and fluorophenyl groups are critical for serotonin transporter (SERT) inhibition. The absence of these groups in the target compound suggests divergent pharmacological profiles .

- 3-(3-Methoxy-4-CF₃-phenyl)piperidine HCl : Exhibits serotonin reuptake inhibition, highlighting that CF₃ and methoxy combinations can modulate SERT affinity. However, the target compound lacks the methoxy group, which may reduce selectivity for SERT .

- BF 2649 : Demonstrates how chlorine substituents on aromatic side chains can target histamine receptors, emphasizing the role of halogenation in receptor specificity .

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., target compound, Paroxetine) generally exhibit improved aqueous solubility. For instance, BF 2649 is soluble in water, DMSO, and ethanol (>100 mM) .

- Stability : Trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation, whereas methoxy groups may increase susceptibility to demethylation .

Biologische Aktivität

3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl-benzyl group, enhancing its lipophilicity and ability to cross cell membranes effectively. The trifluoromethyl group also influences the compound's interaction with various biological targets, making it a valuable candidate in drug discovery.

The mechanism of action primarily involves the interaction of the compound with specific enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. This inhibition can lead to increased levels of endocannabinoids, which are associated with pain relief and neuroprotection .

- Neurotransmitter Modulation : The compound is studied for its effects on neurotransmitter systems, particularly in relation to disorders like depression and anxiety. Its ability to modulate receptors such as NMDA receptors has been documented, indicating potential applications in treating neuropsychiatric disorders .

Biological Activity Data

Numerous studies have quantified the biological activity of 3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride. Below is a summary table illustrating key findings from various research efforts:

Case Studies

- Neuropsychiatric Disorders : A study demonstrated that derivatives of this compound could effectively inhibit NMDA receptor dysfunction associated with conditions like Alzheimer's disease and epilepsy. The binding assays indicated that compounds with trifluoromethyl substitutions showed improved inhibitory effects compared to their non-fluorinated counterparts .

- Pain Management : In animal models, the administration of 3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride resulted in significant analgesic effects, attributed to its action on endocannabinoid pathways. This suggests potential therapeutic applications for chronic pain management .

- Pharmaceutical Development : Research into the synthesis of this compound has shown that it serves as an effective building block for developing drugs targeting neurological disorders due to its favorable pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What methodologies are recommended for characterizing the structural identity of 3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride?

- Answer : Employ a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm the presence of the trifluoromethyl group and piperidine ring substitution patterns .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C-F stretches at ~1100–1250 cm) .

- X-ray Crystallography : If crystalline, determine absolute configuration and bond angles .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Answer :

- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .

- Catalyst Screening : Test palladium-based catalysts for coupling reactions involving the benzyl group.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of intermediates .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .

Q. What safety protocols should be followed when handling 3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C in a dry, dark environment .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can experimental designs for behavioral studies (e.g., neuropharmacological effects) be adapted for this compound?

- Answer :

- Animal Models : Use rodent discriminative stimulus assays to compare effects with known arylcyclohexylamines (e.g., PCP derivatives). Dose ranges should span 0.1–10 mg/kg (i.p. or s.c.) .

- Control Groups : Include vehicle controls and reference compounds (e.g., ketamine) to validate specificity .

- Ethical Compliance : Follow institutional guidelines for anesthesia, analgesia, and euthanasia.

Q. What strategies are effective in evaluating the compound’s biological activity against target enzymes or receptors?

- Answer :

- In Vitro Assays :

- Radioligand Binding : Screen for affinity at sigma-1 receptors or NMDA receptors using -labeled ligands .

- Enzyme Inhibition : Test activity against acetylcholinesterase or monoamine oxidases via spectrophotometric methods .

- Cell-Based Assays : Measure cytotoxicity (MTT assay) and apoptosis markers (caspase-3) in neuronal cell lines .

Q. How should researchers address contradictions in toxicity data across studies?

- Answer :

- Dose-Response Analysis : Replicate studies using standardized doses (e.g., 10–100 µM for in vitro) and exposure durations .

- Cross-Validation : Compare results across multiple assays (e.g., Ames test for mutagenicity, zebrafish models for acute toxicity) .

- Literature Review : Identify confounding factors (e.g., impurities, solvent effects) in prior studies .

Q. What computational approaches can predict the compound’s reactivity or pharmacokinetics?

- Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., trifluoromethyl group stability) .

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using lipid bilayer models .

- ADMET Prediction : Apply tools like SwissADME to estimate logP, bioavailability, and CYP450 interactions .

Q. How can receptor-binding kinetics be quantified to elucidate mechanism of action?

- Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k, k) using immobilized receptor proteins .

- Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry and enthalpy changes .

- Patch-Clamp Electrophysiology : Assess functional modulation of ion channels in transfected HEK293 cells .

Methodological Resources

- Synthetic Guidance : Refer to PubChem’s reaction databases for analogous piperidine derivatives .

- Safety Data : Consult OSHA HCS guidelines (29 CFR 1910) for hazard classification .

- Computational Tools : Leverage ICReDD’s reaction path search algorithms for optimizing synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.